3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile
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Overview
Description
3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile is an organic compound that features a combination of aromatic and heteroaromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-methoxyaniline, is reacted with an appropriate reagent to introduce the thienyl group.
Acrylonitrile Addition: The intermediate product is then reacted with acrylonitrile under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyanilino)-2-phenylacrylonitrile: Similar structure but with a phenyl group instead of a thienyl group.
3-(4-Methoxyanilino)-2-(2-furyl)acrylonitrile: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile is unique due to the presence of both a methoxyaniline and a thienyl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-3-(4-methoxyanilino)-2-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-13-6-4-12(5-7-13)16-10-11(9-15)14-3-2-8-18-14/h2-8,10,16H,1H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYDXMPELIXVLH-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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